2,2-Bis(4-hydroxyphenyl)-1-propanol

Environmental persistence Biodegradation half-life Surface water monitoring

2,2-Bis(4-hydroxyphenyl)-1-propanol (BPA-OH) is the predominant persistent BPA biodegradation product in environmental waters, resisting further degradation (half-life >>4 days) and exhibiting ~1,000-fold lower estrogen receptor α affinity (IC₅₀ ≈ 1 × 10⁻² M). Its unique MS fragmentation (m/z 243→211) enables unambiguous identification, and its deuterated analog (BPA-OH-d11) serves as an ideal internal standard. As the most stable bisphenol degradation marker, BPA-OH is essential for retrospective BPA contamination assessment and as a structurally related negative control in endocrine disruption screening. Procure ≥98% purity now.

Molecular Formula C15H16O3
Molecular Weight 244.28 g/mol
CAS No. 142648-65-5
Cat. No. B031107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(4-hydroxyphenyl)-1-propanol
CAS142648-65-5
Synonyms4-Hydroxy-β-(4-hydroxyphenyl)-β-methyl-benzeneethanol
Molecular FormulaC15H16O3
Molecular Weight244.28 g/mol
Structural Identifiers
SMILESCC(CO)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
InChIInChI=1S/C15H16O3/c1-15(10-16,11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9,16-18H,10H2,1H3
InChIKeyHHOUSCIEKLBSGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Bis(4-hydroxyphenyl)-1-propanol (CAS 142648-65-5): Procurement-Grade Bisphenol A Metabolite for Environmental and Analytical Research


2,2-Bis(4-hydroxyphenyl)-1-propanol (BPA-OH, CAS 142648-65-5) is a bisphenol derivative with the molecular formula C₁₅H₁₆O₃ and a molecular weight of 244.29 g/mol . Structurally, it differs from bisphenol A (BPA) by the presence of a primary alcohol group (-CH₂OH) in place of one methyl group on the central propane bridge, a modification that arises from bacterial bio-oxidation of BPA in environmental waters [1]. This compound is recognized in the KEGG database as C13631, participating in the bisphenol degradation pathway [2]. Commercial suppliers provide this compound at purities of ≥97–98% (HPLC), with a reported melting point range of 180–186 °C, and it is typically offered as a white to pale-yellow solid soluble in organic solvents such as ethanol and dichloromethane .

Why Bisphenol A or Other BPA Metabolites Cannot Substitute for 2,2-Bis(4-hydroxyphenyl)-1-propanol in Critical Applications


Generic substitution fails for 2,2-bis(4-hydroxyphenyl)-1-propanol because its unique combination of environmental persistence and markedly attenuated estrogenic activity distinguishes it from both its parent compound BPA and co-metabolites such as p-hydroxyacetophenone (p-HAP) or 1,2-bis(4-hydroxyphenyl)-2-propanol [1]. BPA itself is rapidly biodegraded in aerobic river water with a half-life of ≤4 days and potently binds the human estrogen receptor α (IC₅₀ ≈ 1 × 10⁻⁵ M), whereas BPA-OH persists without further degradation over multi-week incubation periods and exhibits an IC₅₀ approximately 1,000-fold higher (≈ 1 × 10⁻² M) [2]. Other metabolites such as p-HAP are transient intermediates that undergo complete mineralization, rendering them unsuitable as stable environmental tracers or as reference compounds for long-term fate studies [1]. These divergent properties mean that no other BPA-family compound can simultaneously serve as a persistent biodegradation marker and a low-estrogenicity reference standard.

Quantitative Differentiation Evidence for 2,2-Bis(4-hydroxyphenyl)-1-propanol Relative to BPA and Co-Metabolites


Environmental Persistence: BPA-OH Remains Undegraded After 14+ Days While BPA Disappears Within 8 Days

In aerobic river water incubation experiments, BPA (initial concentration 10 mg/L) was completely degraded within 8 days, whereas 2,2-bis(4-hydroxyphenyl)-1-propanol (BPA-OH) persisted in the supernatant beyond 14 days with no further biodegradation observed [1]. Independent lake and river water fortification studies confirmed that BPA-OH was not further degraded over the entire 3-month monitoring period, while the alternative biodegradation product p-hydroxyacetophenone underwent complete mineralization after an initial concentration increase [2]. This persistence contrasts sharply with the known environmental half-life of BPA, which ranges from 0.5 to 4 days in receiving waters [3].

Environmental persistence Biodegradation half-life Surface water monitoring

Estrogen Receptor α Binding: BPA-OH IC₅₀ Is 1,000-Fold Weaker Than BPA

In a competitive binding assay using recombinant human estrogen receptor α and fluorescence-labeled 17β-estradiol, 2,2-bis(4-hydroxyphenyl)-1-propanol (BPA-OH) exhibited an IC₅₀ of approximately 1 × 10⁻² M, compared to approximately 1 × 10⁻⁵ M for BPA, 1 × 10⁻⁶ M for DHMS, and 3 × 10⁻⁵ M for 3-OH-BPA [1]. This represents an approximately 1,000-fold reduction in estrogen receptor binding potency relative to the parent compound BPA. Furthermore, in MCF-7 human breast cancer cell proliferation assays, BPA-OH did not induce cell proliferation at any tested concentration, whereas BPA caused dose-dependent proliferation from 10⁻⁷ to 10⁻⁵ M, and DHMS, 3-OH-BPA, and BPA-COOH all stimulated proliferation at concentrations ranging from 10⁻⁹ to 10⁻⁴ M [1].

Endocrine disruption Estrogen receptor binding In vitro toxicology

Biodegradation Pathway Dominance: BPA-OH Is the Major Persistent Metabolite Across Diverse Water Sources

Across 10 lakes, one river, and one sea water sample fortified with BPA, the formation of 2,2-bis(4-hydroxyphenyl)-1-propanol (Product 1) was much more common than that of the alternative product p-hydroxyacetophenone (p-HAP), which appeared in only two of the biodegradation tests [1]. When the second biodegradation pathway (leading to p-HAP) did occur, it involved transient formation of 1,2-bis(4-hydroxyphenyl)-2-propanol (Product 2), which was immediately converted to p-HAP and then mineralized, never accumulating [1]. In contrast, Product 1 (BPA-OH) accumulated and persisted in the majority of tests, establishing it as the predominant persistent BPA biodegradation product in environmental surface waters [1][2].

Biodegradation pathway Metabolite profiling Environmental water quality

Structural and Physicochemical Differentiation: Primary Alcohol Group Confers Higher Polarity and Distinct Mass Spectrometric Behavior

2,2-Bis(4-hydroxyphenyl)-1-propanol contains a primary alcohol (-CH₂OH) group in place of one of the two methyl groups present in BPA. Under negative-ion electrospray ionization mass spectrometry, BPA-OH yields a characteristic [M-H]⁻ ion at m/z 243 and a diagnostic fragment ion at m/z 211 resulting from the loss of methanol (CH₃OH, 32 Da) [1]. This fragmentation pathway is absent for the isomeric 1,2-bis(4-hydroxyphenyl)-2-propanol (Product 2), which cannot eliminate methanol, providing unambiguous MS-based discrimination between the two BPA bio-oxidation isomers [1]. The additional hydroxyl group also increases polarity relative to BPA (C₁₅H₁₆O₂, MW 228.29) , affecting chromatographic retention and solubility properties that are exploited in HPLC/UV and LC-MS/MS analytical methods [1].

Structural differentiation Mass spectrometry Chromatographic separation

MCF-7 Cell Proliferation: BPA-OH Is the Only Major BPA Metabolite That Does Not Stimulate Breast Cancer Cell Growth

In MCF-7 human breast cancer cell proliferation assays, BPA-OH was the only major BPA metabolite tested that did not cause any cell proliferation across the concentration range examined [1]. By contrast, BPA increased MCF-7 cell numbers in a dose-dependent manner from 10⁻⁷ to 10⁻⁵ M; DHMS caused proliferation from 10⁻⁹ to 10⁻⁶ M; 3-OH-BPA from 10⁻⁷ to 10⁻⁶ M; and BPA-COOH from 10⁻⁵ to 10⁻⁴ M [1]. This absence of proliferative activity in a well-established estrogen-sensitive cell line further corroborates the compound's significantly attenuated estrogenic potency and supports its classification as a weakly estrogenic, non-proliferative BPA derivative [1][2].

Cell proliferation assay MCF-7 breast cancer cells Endocrine disruption screening

Priority Application Scenarios for 2,2-Bis(4-hydroxyphenyl)-1-propanol Based on Verified Differential Evidence


Certified Reference Standard for BPA Biodegradation Monitoring in Environmental Water

2,2-Bis(4-hydroxyphenyl)-1-propanol is the predominant persistent BPA biodegradation product formed in the majority of lake, river, and sea water samples tested . Its resistance to further degradation—unlike BPA (half-life ≤4 days) and p-hydroxyacetophenone (fully mineralized)—makes it the most suitable target analyte for retrospective BPA contamination assessment. Analytical laboratories performing environmental water quality monitoring should procure BPA-OH as a certified reference standard to enable accurate quantification of this key transformation product in surface water, groundwater, and wastewater effluent samples. The compound's characteristic MS fragmentation (m/z 243 → 211 via CH₃OH loss) provides unambiguous identification, and its deuterated analog (BPA-OH-d11) is validated as an internal standard for isotope-dilution LC-MS/MS methods .

Negative Control Compound for Estrogenicity and MCF-7 Cell Proliferation Assays

For research groups conducting in vitro screening of bisphenol-class compounds for endocrine-disrupting activity, BPA-OH provides a structurally related negative control that binds the estrogen receptor α with approximately 1,000-fold lower affinity than BPA (IC₅₀ ≈ 1 × 10⁻² M vs. ≈1 × 10⁻⁵ M) and does not induce MCF-7 cell proliferation at any tested concentration . This enables researchers to distinguish between estrogen receptor-mediated effects and non-specific cellular responses when comparing novel bisphenol analogs. Procurement of high-purity BPA-OH (≥98%) for use as a negative reference compound in in vitro toxicology workflows is supported by quantitative data from competitive binding and cell proliferation assays published in the peer-reviewed literature .

LC-MS/MS Internal Standard Precursor for Quantitative BPA Metabolism Studies

The unambiguous mass spectrometric identification of BPA-OH via its diagnostic fragment ion at m/z 211 (loss of methanol) distinguishes it from its isomeric counterpart 1,2-bis(4-hydroxyphenyl)-2-propanol, which cannot undergo this fragmentation . This property makes deuterium-labeled BPA-OH (BPA-OH-d11) a highly selective internal standard for stable-isotope dilution LC-MS/MS quantification of BPA-OH in environmental and biological matrices. Research groups and contract analytical laboratories focused on BPA metabolism and environmental fate studies should procure both unlabeled and deuterated BPA-OH to establish validated quantitative methods with minimal isomeric interference .

Reference Material for Biodegradation Pathway and Xenobiotic Metabolism Research

BPA-OH occupies a defined position in the KEGG bisphenol degradation pathway (C13631), where it is formed by the NADH-dependent oxidation of BPA and can be further transformed to 2,2-bis(4-hydroxyphenyl)-propanoic acid or 2,3-bis(4-hydroxyphenyl)-1,2-propanediol . As the most commonly formed persistent intermediate in environmental BPA biodegradation , BPA-OH is an essential reference compound for academic and industrial research groups studying bacterial CYP450-mediated BPA oxidation, biofilter-based wastewater treatment of bisphenol contaminants, and the environmental fate of BPA alternatives. Procurement of this compound enables researchers to spike authentic biodegradation experiments and validate metabolite identification workflows against a well-characterized, commercially available standard.

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